2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13824768
InChI: InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-7-6-8-18(13-16)23-14-15-9-11-17(22-5)12-10-15/h6-13H,14H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)OC
Molecular Formula: C20H25BO4
Molecular Weight: 340.2 g/mol

2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13824768

Molecular Formula: C20H25BO4

Molecular Weight: 340.2 g/mol

* For research use only. Not for human or veterinary use.

2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C20H25BO4
Molecular Weight 340.2 g/mol
IUPAC Name 2-[3-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-7-6-8-18(13-16)23-14-15-9-11-17(22-5)12-10-15/h6-13H,14H2,1-5H3
Standard InChI Key KDLBLUSIEHSCPM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1185428-46-9) belongs to the class of arylboronic esters, featuring a dioxaborolane ring substituted with methyl groups at the 4,4,5,5-positions . The central boron atom is bonded to a phenyl group modified at the 3-position by a (4-methoxybenzyl)oxy ether linkage. This structural motif confers stability to the boronate while enabling participation in Suzuki-Miyaura couplings .

Synthesis and Optimization

General Synthetic Routes

The synthesis of this compound typically follows a two-step protocol involving etherification and boronation (Figure 1) .

  • Ether Formation:
    Reaction of 3-hydroxyphenylboronic acid with 4-methoxybenzyl bromide in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) yields the intermediate 3-((4-methoxybenzyl)oxy)phenylboronic acid.

  • Pinacol Protection:
    Treatment with pinacol (C6H14O2\text{C}_6\text{H}_{14}\text{O}_2) under anhydrous conditions forms the dioxaborolane ring. Magnesium sulfate is often employed to scavenge water, driving the reaction to completion .

Representative Procedure:

A flame-dried flask charged with 3-((4-methoxybenzyl)oxy)phenylboronic acid (10 mmol), pinacol (12 mmol), and MgSO4\text{MgSO}_4 (10 mmol) in dichloromethane (100 mL) is stirred under argon for 16 hours. Filtration through Celite and solvent evaporation affords the product as a white solid .

Reactivity and Applications

Suzuki-Miyaura Coupling

As a boronic ester, this compound participates in palladium-catalyzed cross-couplings with aryl halides. The electron-rich 4-methoxybenzyl group directs electrophilic substitution, enabling regioselective biaryl bond formation .

Case Study:
Coupling with 4-bromoanisole using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 in toluene/water produces 3,4′-dimethoxybiphenyl in 89% yield.

Cyclopropanation Reactions

The boronate moiety can act as a carbene precursor in Simmons-Smith reactions. For example, treatment with diiodomethane and zinc generates a boromethylzinc carbenoid, facilitating cyclopropanation of alkenes (e.g., styrene derivatives) .

Physicochemical Properties

PropertyValueSource
Boiling Point468.2 ± 30.0 °C (predicted)
Density1.1 ± 0.1 g/cm³
LogP (Partition Coefficient)3.2 (estimated)
SolubilityInsoluble in water; soluble in THF, DCM, DMF

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator